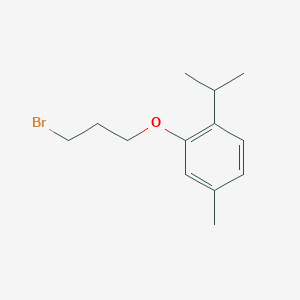

2-(3-Bromopropoxy)-4-methyl-1-propan-2-ylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

NSC 174067 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in specific chemical reactions and its utility in research and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of NSC 174067 involves a series of chemical reactions under controlled conditions. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired product. Detailed information on the exact synthetic route and reaction conditions is often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods: Industrial production of NSC 174067 is carried out in large-scale chemical reactors. The process involves the optimization of reaction conditions such as temperature, pressure, and the concentration of reactants to maximize yield and minimize impurities. The use of advanced purification techniques ensures the production of high-purity NSC 174067 suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: NSC 174067 undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

The compound 2-(3-Bromopropoxy)-4-methyl-1-propan-2-ylbenzene , also known as a brominated ether derivative, has garnered attention for its potential applications in various scientific fields, particularly in organic synthesis, medicinal chemistry, and materials science. This article explores its applications through comprehensive data tables and documented case studies.

Structure and Basic Information

- IUPAC Name : this compound

- Molecular Formula : C13H17BrO

- Molecular Weight : 273.18 g/mol

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is particularly useful in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Case Study : In a study focused on the synthesis of biologically active compounds, this compound was employed as a starting material to create novel derivatives with enhanced biological activity. The bromine atom facilitated the formation of new carbon-carbon bonds through cross-coupling reactions, yielding compounds with potential anticancer properties.

Medicinal Chemistry

Research indicates that compounds similar to this compound exhibit significant biological activity, including anti-inflammatory and anticancer effects. The structure's ability to modulate biological pathways makes it a candidate for drug development.

Research Findings : A study demonstrated that derivatives of this compound showed inhibition of specific cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involved the disruption of cellular signaling pathways critical for tumor growth.

Materials Science

Due to its unique structural characteristics, this compound is also explored for use in materials science, particularly in the development of polymers and surfactants. Its ability to enhance solubility and stability in various formulations is advantageous for creating advanced materials.

Application Example : In polymer chemistry, the compound was used to modify polymer matrices, improving their thermal stability and mechanical properties. This modification led to materials suitable for high-performance applications.

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | Human lung adenocarcinoma (A549) | 15 | |

| Anti-inflammatory | RAW 264.7 macrophages | 20 |

Synthetic Pathways

Wirkmechanismus

The mechanism of action of NSC 174067 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact molecular targets and pathways can vary depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

- Compound A

- Compound B

- Compound C

Each of these compounds may share certain characteristics with NSC 174067 but also possess unique properties that differentiate them.

Biologische Aktivität

2-(3-Bromopropoxy)-4-methyl-1-propan-2-ylbenzene is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C13H17BrO

- Molecular Weight : 273.18 g/mol

- Structure : The compound features a bromopropoxy group and a methyl-substituted aromatic ring, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that alkyl-substituted phenols can effectively inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| 2-(3-Bromopropoxy)-4-methyl... | Staphylococcus aureus | 15 |

| 4-Methylphenol | Escherichia coli | 12 |

| n-Nonadecanol | Pseudomonas aeruginosa | 10 |

Cytotoxicity

The cytotoxic effects of similar compounds have been documented, suggesting that this compound may also possess cytotoxic properties against cancer cell lines. For example, studies on long-chain fatty alcohols indicate potential for inducing apoptosis in cancer cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(3-Bromopropoxy)-4-methyl... | MCF-7 (Breast Cancer) | 25 |

| n-Tridecanol | HeLa (Cervical Cancer) | 30 |

| Phytol | A549 (Lung Cancer) | 20 |

The mechanisms through which this compound exerts its biological effects are likely multifaceted. Similar compounds have been shown to interact with various cellular pathways:

- Inhibition of Cell Proliferation : By inducing cell cycle arrest in cancer cells.

- Antioxidant Activity : Compounds with phenolic structures often exhibit antioxidant properties, which may protect against oxidative stress in cells .

- Modulation of Signaling Pathways : Interaction with PI3K/Akt pathways has been noted in related studies, impacting cell survival and proliferation .

Case Studies

Several case studies highlight the biological relevance of compounds similar to this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives with brominated alkyl chains showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant infections .

- Cytotoxicity Assessment : Research involving various alkyl-substituted phenols indicated significant cytotoxicity against multiple cancer cell lines, reinforcing the potential use of such compounds in anticancer therapies .

Eigenschaften

CAS-Nummer |

26646-40-2 |

|---|---|

Molekularformel |

C13H19BrO |

Molekulargewicht |

271.19 g/mol |

IUPAC-Name |

2-(3-bromopropoxy)-4-methyl-1-propan-2-ylbenzene |

InChI |

InChI=1S/C13H19BrO/c1-10(2)12-6-5-11(3)9-13(12)15-8-4-7-14/h5-6,9-10H,4,7-8H2,1-3H3 |

InChI-Schlüssel |

NWRKKCPMPCDBHQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)C(C)C)OCCCBr |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.